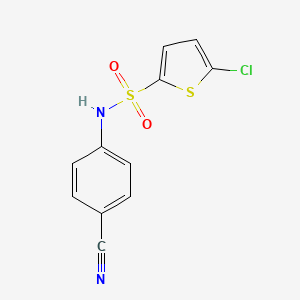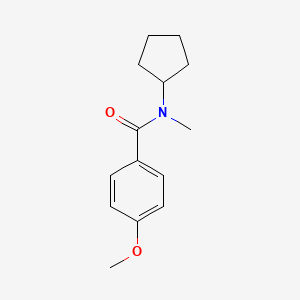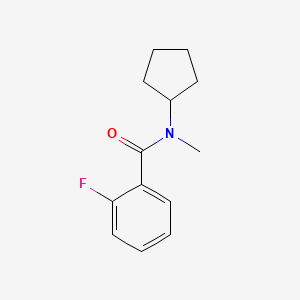![molecular formula C16H21N3O B7497199 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B7497199.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BIPB and has a molecular formula of C20H26N4O. BIPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of BIPB is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. BIPB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and altering the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
BIPB has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and selectively detecting copper ions in biological samples. BIPB has also been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
实验室实验的优点和局限性
One of the main advantages of BIPB is its ease of synthesis and high yields. BIPB is also relatively stable and has low toxicity, making it suitable for use in various lab experiments. However, one of the limitations of BIPB is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
For research on BIPB include exploring its potential as a photosensitizer for photodynamic therapy, investigating its mechanism of action in more detail, and developing more efficient synthesis methods.
合成方法
BIPB has been synthesized using various methods, including the reaction of benzimidazole with 4-piperidone in the presence of sodium hydride, and the reaction of 4-(1H-benzimidazol-2-yl)piperidine with butanone in the presence of sodium hydride. The synthesis of BIPB is relatively straightforward and can be achieved with high yields.
科学研究应用
BIPB has been used in various scientific research applications, including as a fluorescent probe for detecting lysosomal acidity, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. BIPB has also been used as a ligand for the selective detection of copper ions in biological samples.
属性
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-5-15(20)19-10-8-12(9-11-19)16-17-13-6-3-4-7-14(13)18-16/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKLUACVIIOSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)
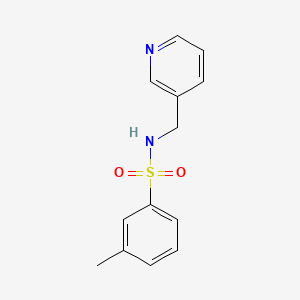
![3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)
![4-[4-(3-Fluorophenyl)-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B7497150.png)
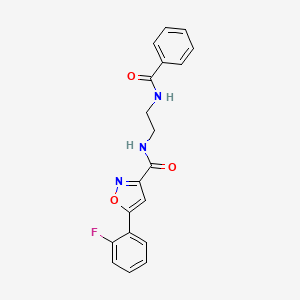
![2-acetamido-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7497167.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B7497174.png)


![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)
